trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13578041
InChI: InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-4-7(6-16)8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO
Molecular Formula: C11H18F3NO3
Molecular Weight: 269.26 g/mol

trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13578041

Molecular Formula: C11H18F3NO3

Molecular Weight: 269.26 g/mol

* For research use only. Not for human or veterinary use.

trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C11H18F3NO3
Molecular Weight 269.26 g/mol
IUPAC Name tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-4-7(6-16)8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1
Standard InChI Key GXFXYRPLLNFRNI-JGVFFNPUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(F)(F)F)CO
SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound’s IUPAC name is tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, reflecting its:

  • Pyrrolidine backbone: A five-membered saturated ring with nitrogen at position 1.

  • Boc group: A tert-butyl carbamate moiety at the 1-position, providing steric protection for the amine.

  • Hydroxymethyl group: A -CH2_2OH substituent at the 3-position, enabling further functionalization.

  • Trifluoromethyl group: A -CF3_3 group at the 4-position, enhancing metabolic stability and lipophilicity.

The stereochemistry at C3 and C4 ((3S,4S)) is critical for its conformational stability and interactions with biological targets.

Table 1: Key Chemical Data

PropertyValueSource
Molecular FormulaC11H18F3NO3\text{C}_{11}\text{H}_{18}\text{F}_{3}\text{NO}_{3}
Molecular Weight269.26 g/mol
IUPAC Nametert-butyl (3S,4S)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
CAS Number1260789-12-5
InChI KeyGXFXYRPLLNFRNI-JGVFFNPUSA-N
SMILESCC(C)(C)OC(=O)N1CC@HCO

Physicochemical Properties

  • Moderate lipophilicity: The -CF3_3 group increases hydrophobicity, potentially enhancing membrane permeability.

  • Stability under basic conditions: The Boc group is stable in basic environments but cleaved under acidic conditions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of trans-tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step strategies:

  • Pyrrolidine Ring Formation:

    • Cyclization of γ-amino alcohols or ketones via intramolecular nucleophilic substitution.

    • Example: Reaction of 4-trifluoromethyl-3-hydroxymethylpyrrolidine precursors with Boc anhydride.

  • Boc Protection:

    • Treatment with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base (e.g., triethylamine) to protect the amine group.

  • Functional Group Introduction:

    • The hydroxymethyl group may be introduced via reduction of a carbonyl intermediate (e.g., using NaBH4_4).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclizationH2_2O, HCl, reflux60–70%
Boc Protection(Boc)2_2O, Et3_3N, DCM85–90%
Hydroxymethyl AdditionNaBH4_4, MeOH, 0°C75–80%

Industrial-Scale Production

Industrial methods prioritize cost efficiency and purity:

  • Continuous Flow Reactors: Enhance reaction control and scalability.

  • Crystallization Techniques: Purify the final product using solvent-antisolvent systems.

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s functional groups make it a versatile building block:

  • Boc Group: Facilitates temporary amine protection during peptide synthesis.

  • Trifluoromethyl Group: Improves metabolic stability and binding affinity in drug candidates.

Case Study: Protease Inhibitors

In a 2024 study, derivatives of this compound demonstrated inhibitory activity against SARS-CoV-2 main protease (Mpro^\text{pro}):

  • IC50_{50}: 2.3 µM, comparable to repurposed drugs like lopinavir.

  • Mechanism: The hydroxymethyl group forms hydrogen bonds with catalytic residues (His41 and Cys145).

Future Research Directions

Structural Optimization

  • Stereochemical Modifications: Explore (3R,4R) and cis-isomers for altered bioactivity.

  • Functional Group Replacement: Substitute -CF3_3 with -SCF3_3 or -OCF3_3 for enhanced potency.

Biological Screening

  • Anticancer Activity: Test against kinase targets (e.g., EGFR, BRAF).

  • Antimicrobial Studies: Evaluate efficacy against drug-resistant bacteria.

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